molecular formula C31H33N3O4 B1440331 Boc-Nalpha-methyl-N-im-trityl-L-histidine CAS No. 1217610-35-9

Boc-Nalpha-methyl-N-im-trityl-L-histidine

Cat. No. B1440331
CAS RN: 1217610-35-9
M. Wt: 511.6 g/mol
InChI Key: SWXYPSNTJGPVOJ-MHZLTWQESA-N
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Description

“Boc-Nalpha-methyl-N-im-trityl-L-histidine” is a specialty product used for proteomics research . It’s a type of unusual amino acid, specifically a N-α-Methyl Amino Acid . The molecular formula of this compound is C31H33N3O4 .


Molecular Structure Analysis

The molecular weight of “Boc-Nalpha-methyl-N-im-trityl-L-histidine” is 511.63 g/mol . For more detailed structural information, you may want to refer to resources like PubChem .


Physical And Chemical Properties Analysis

“Boc-Nalpha-methyl-N-im-trityl-L-histidine” has a molecular weight of 511.6 g/mol . For more detailed physical and chemical properties, you may want to refer to resources like PubChem .

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. Boc-Nalpha-methyl-N-im-trityl-L-histidine is utilized in the synthesis of peptides for proteomic analysis, aiding in the identification and quantification of proteins in complex biological samples.

Peptide Synthesis

The compound serves as an important building block in peptide synthesis . It is used to protect the histidine residue during the synthesis process. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under mild acidic conditions without affecting other parts of the molecule.

Mechanism of Action

The mechanism of action of “Boc-Nalpha-methyl-N-im-trityl-L-histidine” is not specified in the search results. As it’s used in proteomics research, it might be involved in peptide synthesis .

Future Directions

The future directions of “Boc-Nalpha-methyl-N-im-trityl-L-histidine” are not specified in the search results. As a compound used in proteomics research, its future directions might be closely related to the advancements in this field .

properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYPSNTJGPVOJ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147241
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Nalpha-methyl-N-im-trityl-L-histidine

CAS RN

1217610-35-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217610-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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